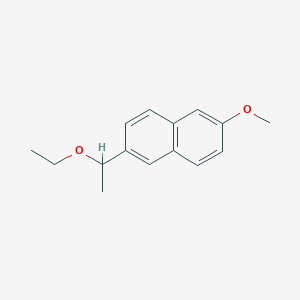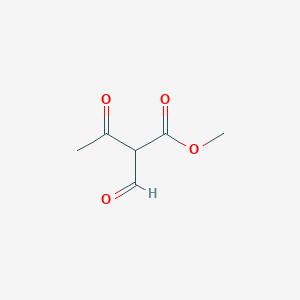
Methyl 2-formyl-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-formyl-3-oxobutanoate is an organic compound with the molecular formula C6H8O4. It is a derivative of butanoic acid and contains both aldehyde and ester functional groups. This compound is of interest in organic synthesis due to its reactivity and versatility in forming various chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with formic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-formyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: this compound can be converted to methyl 2-formyl-3-oxobutanoic acid.
Reduction: The reduction process yields methyl 2-hydroxy-3-oxobutanoate.
Substitution: Substitution reactions can produce a variety of esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-formyl-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of methyl 2-formyl-3-oxobutanoate involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in condensation reactions, forming new carbon-carbon bonds. The ester group can undergo hydrolysis or transesterification, further expanding its utility in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetoacetate: Similar in structure but lacks the aldehyde group.
Ethyl 3-methyl-2-oxobutanoate: An ester derivative with a similar backbone but different ester group.
3-methyl-2-oxobutanoic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
Methyl 2-formyl-3-oxobutanoate is unique due to the presence of both aldehyde and ester functional groups, which provide a diverse range of reactivity. This dual functionality makes it a valuable intermediate in organic synthesis, allowing for the creation of a wide variety of chemical products.
Propiedades
Número CAS |
115662-13-0 |
|---|---|
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
methyl 2-formyl-3-oxobutanoate |
InChI |
InChI=1S/C6H8O4/c1-4(8)5(3-7)6(9)10-2/h3,5H,1-2H3 |
Clave InChI |
WCKMNRMIESVWFW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)
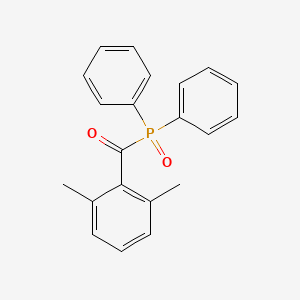
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)
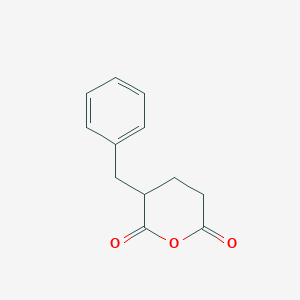

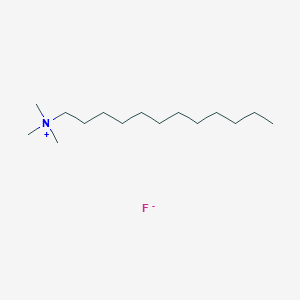
![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
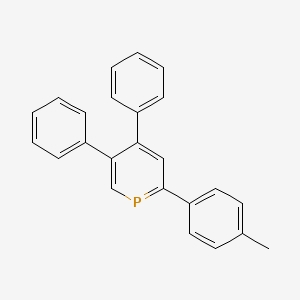
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
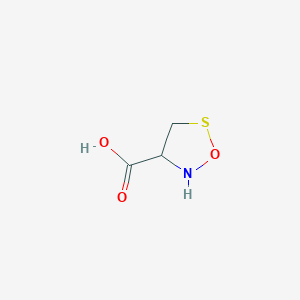
![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)
